molecular formula C21H23N3O3S B11018063 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline

Cat. No.: B11018063
M. Wt: 397.5 g/mol
InChI Key: RDJDEKOTJYSQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline is a synthetic chemical compound designed for research and development applications in medicinal chemistry. This molecule incorporates two pharmaceutically significant moieties: a quinoline ring and a phenylsulfonyl piperazine group. The quinoline scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities. Quinoline derivatives have been extensively investigated for their potential as antiviral , antibacterial , antimalarial , and anticancer agents . The piperazine ring, particularly when functionalized with sulfonyl groups, is a pivotal structural element that improves drug-likeness and target binding, and has been associated with diverse biological properties including antimicrobial and antifungal activities . The integration of the 4-methoxyphenylsulfonyl group is a strategic feature in rational drug design, often contributing to enhanced metabolic stability and lipophilicity of the resulting compound . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a novel chemical entity for screening against various biological targets. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methylquinoline

InChI

InChI=1S/C21H23N3O3S/c1-16-15-21(22-20-6-4-3-5-19(16)20)23-11-13-24(14-12-23)28(25,26)18-9-7-17(27-2)8-10-18/h3-10,15H,11-14H2,1-2H3

InChI Key

RDJDEKOTJYSQSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Chloro-4-methylquinoline

Reagents :

  • 4-Methylquinoline

  • Phosphorus oxychloride (POCl₃), dimethylformamide (DMF) (Vilsmeier-Haack conditions)

Procedure :
4-Methylquinoline (10 mmol) is refluxed with POCl₃ (15 mmol) and catalytic DMF (0.1 mmol) at 110°C for 6 hours. The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃. The product is extracted with dichloromethane, dried (MgSO₄), and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 2-chloro-4-methylquinoline (85% yield).

Step 2: Piperazine Substitution

Reagents :

  • 2-Chloro-4-methylquinoline

  • Piperazine (2.5 equiv), potassium carbonate (K₂CO₃), sodium iodide (NaI), dimethylformamide (DMF)

Procedure :
A mixture of 2-chloro-4-methylquinoline (5 mmol), piperazine (12.5 mmol), K₂CO₃ (15 mmol), and NaI (1 mmol) in DMF (20 mL) is stirred at 80°C for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol) to afford 2-piperazinyl-4-methylquinoline (78% yield).

Step 3: Sulfonylation with 4-Methoxyphenylsulfonyl Chloride

Reagents :

  • 2-Piperazinyl-4-methylquinoline

  • 4-Methoxyphenylsulfonyl chloride (1.2 equiv), triethylamine (TEA), dichloromethane (DCM)

Procedure :
To a solution of 2-piperazinyl-4-methylquinoline (5 mmol) and TEA (6 mmol) in DCM (15 mL), 4-methoxyphenylsulfonyl chloride (6 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours, washed with water, and dried (Na₂SO₄). Purification via silica gel chromatography (DCM:methanol, 10:1) yields the target compound (82% yield).

Method 2: One-Pot Coupling of Pre-Sulfonylated Piperazine

Reagents :

  • 2-Chloro-4-methylquinoline

  • 1-(4-Methoxyphenylsulfonyl)piperazine (1.2 equiv), K₂CO₃, NaI, DMF

Procedure :
A mixture of 2-chloro-4-methylquinoline (5 mmol), 1-(4-methoxyphenylsulfonyl)piperazine (6 mmol), K₂CO₃ (15 mmol), and NaI (1 mmol) in DMF (20 mL) is heated at 100°C for 8 hours. Work-up as in Method 1 yields the product (75% yield).

Optimization and Mechanistic Insights

Solvent and Base Selection

  • DMF vs. Acetone : DMF enhances nucleophilicity of piperazine via solvation effects, improving substitution yields (75–82%) compared to acetone (60–65%).

  • Base Role : K₂CO₃ deprotonates piperazine, facilitating SNAr. Stronger bases (e.g., Cs₂CO₃) risk sulfonate ester formation.

Catalytic Additives

  • NaI Acceleration : Iodide ions participate in a catalytic cycle, converting chloride intermediates to more reactive iodides (Finkelstein-like mechanism).

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H8), 7.92 (d, J = 8.0 Hz, 2H, sulfonyl-ArH), 6.98 (d, J = 8.0 Hz, 2H, sulfonyl-ArH), 3.86 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 3.12–3.08 (m, 4H, piperazine-H), 2.75 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₁H₂₂N₃O₃S [M+H]⁺: 396.1382; found: 396.1385.

Comparative Evaluation of Methods

Parameter Method 1 Method 2
Overall Yield78%75%
Purification ComplexityModerateModerate
ScalabilityHighHigh
Byproduct Formation<5%<8%

Method 1 offers marginally higher yields due to controlled sulfonylation, while Method 2 reduces step count but requires pre-synthesized sulfonylated piperazine.

Industrial-Scale Considerations

  • Cost Efficiency : Method 2 is preferable for large-scale production if 1-(4-methoxyphenylsulfonyl)piperazine is commercially available.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The compound can influence pathways such as the alpha1-adrenergic receptor pathway, which is involved in smooth muscle contraction and other physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs share the quinoline-piperazine scaffold but differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituents (Quinoline + Piperazine) Functional Groups Molecular Weight (g/mol) Key References
Target Compound 4-Methylquinoline + 4-(4-methoxyphenylsulfonyl)piperazine Sulfonyl, methoxy 396.5 Novel ()
{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}[2-(4-pyridinyl)-4-quinolinyl]methanone () 4-Quinolinyl + 4-fluorophenylsulfonyl + pyridinylmethanone Sulfonyl, fluoro, ketone 461.1 Patent ()
4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline () 3-Tosylquinoline + 4-(2-methoxyphenyl)piperazine Tosyl (p-toluenesulfonyl), methoxy 473.6 ChemSpider ()
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione () Benzoisoquinolinedione + 4-(4-chlorophenylsulfonyl)piperazine Sulfonyl, chloro, diketone 484.0 CAS 325694-89-1 ()
QH-03: N-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine () 7-Chloroquinoline + hydrazine + methoxyphenyl Chloro, hydrazine, methoxy 474.5 LC/MS ()

Key Differences and Implications

Sulfonyl vs. Tosyl Groups: The target compound’s 4-methoxyphenylsulfonyl group offers moderate electron-withdrawing effects, whereas the tosyl group in ’s analog introduces a methyl group, enhancing hydrophobicity.

Core Modifications: Benzoisoquinolinedione () introduces a planar, conjugated system, favoring π-π stacking interactions absent in the target compound’s quinoline core.

Synthetic Routes :

  • The target compound likely follows a sulfonylation pathway (e.g., reacting piperazine with 4-methoxyphenylsulfonyl chloride). In contrast, QH-03 () uses hydrazine coupling, and ’s analog employs tosyl chloride .

Biological Activity

The compound 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 390.4534 g/mol
  • CAS Number : 5975-52-0

Structural Representation

The compound features a quinoline core substituted with a piperazine moiety and a methoxyphenylsulfonyl group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the piperazine nucleus exhibit significant antibacterial properties. The synthesized derivatives of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline have been tested against various bacterial strains, showing promising results:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Enzyme Inhibition

In addition to antibacterial properties, this compound has demonstrated enzyme inhibitory activities, particularly against:

  • Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
  • Urease : Involved in the hydrolysis of urea, which is significant in treating urinary tract infections.

The IC50 values for these activities indicate strong inhibitory potential, suggesting therapeutic applications in neurodegenerative diseases and infections .

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    A study synthesized various piperazine derivatives, including the target compound. Results showed that it had strong activity against Salmonella typhi with an IC50 value lower than many existing antibiotics. The study highlighted the importance of the sulfonamide group in enhancing antibacterial efficacy .
  • Enzyme Inhibition Study :
    Another investigation focused on enzyme inhibition where the compound was tested against AChE and urease. The results indicated that it could effectively inhibit these enzymes, which could lead to new treatments for conditions like Alzheimer's disease and urinary infections .
  • In Silico Studies :
    Molecular docking studies provided insights into the binding interactions of the compound with target enzymes, confirming that its structural features facilitate strong binding affinities, thus enhancing its biological activity .

Q & A

Q. Optimization Tips :

  • Monitor NAS reactions via TLC (Rf ~0.3 in ethyl acetate) to avoid over-substitution.
  • Use anhydrous solvents to prevent hydrolysis of the sulfonyl group .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Q. Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Look for the methoxy singlet at δ ~3.8 ppm and piperazine protons as multiplets at δ ~2.5–3.5 ppm .
    • ¹³C NMR : Confirm the sulfonyl group with a peak at δ ~110–115 ppm .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z corresponding to C₂₁H₂₂N₃O₃S⁺ (calculated: 396.1382) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: What computational methods predict this compound’s biological activity?

Q. Methodology :

Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors. The sulfonyl group often forms hydrogen bonds with Asp155 in 5-HT₆ receptors .

QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with IC₅₀ values from analogous compounds .

MD Simulations : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .

Validation : Cross-check computational predictions with in vitro assays (e.g., radioligand binding) to resolve discrepancies .

Advanced: How do structural modifications impact binding affinity and selectivity?

Q. SAR Insights :

ModificationImpact on ActivityReference
Methoxy → Chloro Increased receptor affinity but reduced solubility
Piperazine → Piperidine Loss of conformational flexibility; lower selectivity
Sulfonyl → Carbonyl Weaker hydrogen bonding; reduced potency

Q. Experimental Design :

  • Synthesize analogs with systematic substitutions.
  • Compare IC₅₀ values across enzyme inhibition assays (e.g., kinase panels) to identify critical pharmacophores .

Advanced: What are common synthetic challenges, and how can they be mitigated?

Q. Challenges :

  • Low NAS Efficiency : Due to steric hindrance from the quinoline methyl group.
    • Solution : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction rates .
  • Byproduct Formation : From sulfonyl group hydrolysis.
    • Solution : Employ dry DMF and molecular sieves to absorb moisture .

Quality Control : Use LC-MS to detect impurities early and adjust reaction conditions iteratively .

Advanced: How can contradictions in biological activity data be resolved?

Q. Root Causes :

  • Variability in assay conditions (e.g., pH, temperature).
  • Differences in compound purity or stereochemistry.

Q. Resolution Strategies :

Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems .

Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and fluorescence polarization .

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What in vitro assays evaluate pharmacological potential?

Q. Recommended Assays :

  • Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
  • Receptor Binding : Radioligand displacement assays (³H-labeled antagonists) for GPCR targets .

Data Interpretation : Normalize results to controls and account for solvent effects (e.g., DMSO <0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.